2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid
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Overview
Description
2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid is a complex organic compound with the molecular formula C13H16N2O7S2 and a molecular weight of 376.41 g/mol . This compound features a morpholine ring, a sulfonyl group, and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common route includes the nitration of a phenyl ring followed by sulfonation and subsequent attachment of the morpholine ringReaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nitro and amino derivatives, sulfonamide compounds, and other substituted phenyl derivatives. These products can be further utilized in different chemical and industrial applications .
Scientific Research Applications
2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the sulfonyl group can form strong interactions with various biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
Uniqueness
2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7S2/c1-9(13(16)17)23-12-3-2-10(8-11(12)15(18)19)24(20,21)14-4-6-22-7-5-14/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZQULZISBOLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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